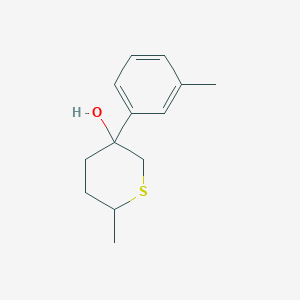
6-Methyl-3-(3-methylphenyl)thian-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-(3-methylphenyl)thian-3-ol is an organic compound with the molecular formula C₁₃H₁₈OS. It is a thian-3-ol derivative, characterized by the presence of a thian ring substituted with a methyl group and a 3-methylphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(3-methylphenyl)thian-3-ol typically involves the reaction of appropriate thian derivatives with methyl and 3-methylphenyl substituents. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through chromatography and crystallization to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(3-methylphenyl)thian-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
6-Methyl-3-(3-methylphenyl)thian-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism by which 6-Methyl-3-(3-methylphenyl)thian-3-ol exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-pentanol: A tertiary alcohol used in the synthesis of tranquilizers and with similar sedative and anticonvulsant actions.
p-Chlorocresol: A potent disinfectant and antiseptic used in cosmetics and medicinal products.
Uniqueness
6-Methyl-3-(3-methylphenyl)thian-3-ol is unique due to its specific thian-3-ol structure, which imparts distinct chemical and physical properties. Its combination of methyl and 3-methylphenyl substituents differentiates it from other similar compounds, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H18OS |
|---|---|
Molecular Weight |
222.35 g/mol |
IUPAC Name |
6-methyl-3-(3-methylphenyl)thian-3-ol |
InChI |
InChI=1S/C13H18OS/c1-10-4-3-5-12(8-10)13(14)7-6-11(2)15-9-13/h3-5,8,11,14H,6-7,9H2,1-2H3 |
InChI Key |
XZKLKHMOXLYTFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CS1)(C2=CC=CC(=C2)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-Difluoro-7-oxaspiro[5.6]dodec-9-ene](/img/structure/B13213881.png)
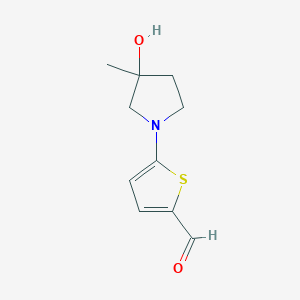
![tert-Butyl 4-[4-amino-3-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B13213907.png)
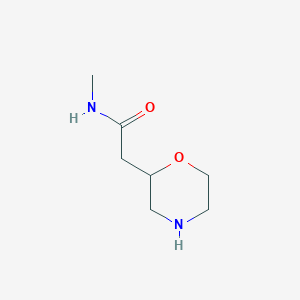


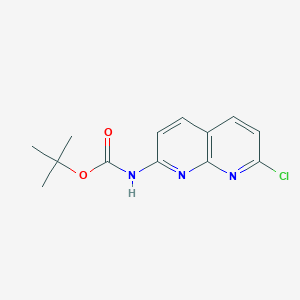


![2-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}acetamide hydrochloride](/img/structure/B13213948.png)
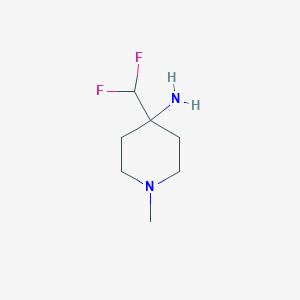
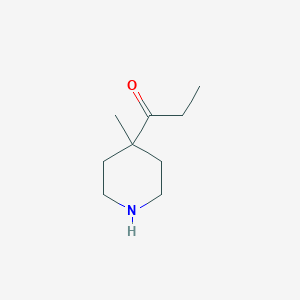

![[3-(Trifluoromethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B13213982.png)
